Cas no 914637-33-5 (2-(3-fluoro-5-methoxyphenyl)acetic acid)
2-(3-fluoro-5-methoxyphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-5-methoxyphenylacetic acid
- 2-(3-fluoro-5-methoxyphenyl)acetic acid
- AB48774
-
- Inchi: 1S/C9H9FO3/c1-13-8-3-6(4-9(11)12)2-7(10)5-8/h2-3,5H,4H2,1H3,(H,11,12)
- InChI Key: VMMVVQRJJWQGKE-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)CC(=O)O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- XLogP3: 1.5
- Topological Polar Surface Area: 46.5
2-(3-fluoro-5-methoxyphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015000397-1g |
3-Fluoro-5-methoxyphenylacetic acid |
914637-33-5 | 97% | 1g |
$1460.20 | 2023-08-31 | |
| Enamine | EN300-1138927-0.05g |
2-(3-fluoro-5-methoxyphenyl)acetic acid |
914637-33-5 | 95% | 0.05g |
$229.0 | 2023-10-26 | |
| Enamine | EN300-1138927-0.1g |
2-(3-fluoro-5-methoxyphenyl)acetic acid |
914637-33-5 | 95% | 0.1g |
$342.0 | 2023-10-26 | |
| Enamine | EN300-1138927-0.25g |
2-(3-fluoro-5-methoxyphenyl)acetic acid |
914637-33-5 | 95% | 0.25g |
$487.0 | 2023-10-26 | |
| Enamine | EN300-1138927-0.5g |
2-(3-fluoro-5-methoxyphenyl)acetic acid |
914637-33-5 | 95% | 0.5g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1138927-1.0g |
2-(3-fluoro-5-methoxyphenyl)acetic acid |
914637-33-5 | 95% | 1g |
$986.0 | 2023-05-25 | |
| Enamine | EN300-1138927-2.5g |
2-(3-fluoro-5-methoxyphenyl)acetic acid |
914637-33-5 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1138927-5.0g |
2-(3-fluoro-5-methoxyphenyl)acetic acid |
914637-33-5 | 95% | 5g |
$2858.0 | 2023-05-25 | |
| Enamine | EN300-1138927-10.0g |
2-(3-fluoro-5-methoxyphenyl)acetic acid |
914637-33-5 | 95% | 10g |
$4236.0 | 2023-05-25 | |
| abcr | AB228098-250mg |
3-Fluoro-5-methoxyphenylacetic acid; . |
914637-33-5 | 250mg |
€766.00 | 2025-04-15 |
2-(3-fluoro-5-methoxyphenyl)acetic acid Suppliers
2-(3-fluoro-5-methoxyphenyl)acetic acid Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-(3-fluoro-5-methoxyphenyl)acetic acid
2-(3-Fluoro-5-methoxyphenyl)acetic Acid: An Overview of a Promising Compound in Pharmaceutical Research
2-(3-Fluoro-5-methoxyphenyl)acetic acid (CAS No. 914637-33-5) is a versatile organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, characterized by its fluorine and methoxy substituents, exhibits a range of biological activities that make it a valuable candidate for drug development.
The chemical structure of 2-(3-fluoro-5-methoxyphenyl)acetic acid consists of an aromatic ring with a fluorine atom at the 3-position and a methoxy group at the 5-position, attached to an acetic acid moiety. The presence of these functional groups imparts specific properties to the molecule, such as enhanced lipophilicity and metabolic stability, which are crucial for optimizing drug candidates.
In recent years, numerous studies have explored the pharmacological properties of 2-(3-fluoro-5-methoxyphenyl)acetic acid. One of the most notable areas of research has been its potential as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 2-(3-fluoro-5-methoxyphenyl)acetic acid has also shown potential in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism by which it exerts these effects is thought to involve the modulation of signaling pathways that regulate cell survival and proliferation. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in cancer progression.
The pharmacokinetic profile of 2-(3-fluoro-5-methoxyphenyl)acetic acid has also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for ensuring its efficacy and safety as a therapeutic agent. Its high lipophilicity allows for good membrane permeability, while its metabolic stability ensures that it remains active in the body for an extended period. These characteristics make it an attractive candidate for further clinical development.
In addition to its therapeutic potential, 2-(3-fluoro-5-methoxyphenyl)acetic acid has been investigated for its use as a chemical intermediate in the synthesis of other biologically active compounds. Its unique structure provides a valuable starting point for the design and synthesis of novel molecules with diverse biological activities. This versatility has led to its widespread use in both academic and industrial settings.
The safety profile of 2-(3-fluoro-5-methoxyphenyl)acetic acid is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.
In conclusion, 2-(3-fluoro-5-methoxyphenyl)acetic acid (CAS No. 914637-33-5) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for the development of new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field of medicinal chemistry.
914637-33-5 (2-(3-fluoro-5-methoxyphenyl)acetic acid) Related Products
- 452-14-2(2-(3-fluoro-4-methoxyphenyl)acetic acid)
- 886498-74-4(2-(3,5-difluoro-4-methoxyphenyl)acetic acid)
- 125721-49-5(3-(4-Fluorobenzyloxy) Phenylacetic Acid)
- 883531-28-0(2-(2-fluoro-4-methoxyphenyl)acetic acid)
- 798563-50-5(2-(2-Fluoro-5-methoxyphenyl)acetic acid)
- 41073-15-8([4-(4-fluorophenoxy)phenyl]acetic acid)
- 902836-26-4(2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid)
- 946713-86-6(2-(4-fluoro-3-methoxyphenyl)acetic acid)
- 886498-98-2(2-(2,6-difluoro-4-methoxyphenyl)acetic acid)
- 61888-66-2([1,1'-Biphenyl]-3-aceticacid, 4'-fluoro-5-methoxy-)